molecular formula C25H22ClN3O2S2 B11494479 1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11494479
M. Wt: 496.0 g/mol
InChI Key: CROKBMKRGISHJF-UHFFFAOYSA-N
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Description

1-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chlorophenyl group, and an octahydroquinoline core

Preparation Methods

The synthesis of 1-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl moiety is introduced to the thiadiazole ring.

    Construction of the Octahydroquinoline Core: This can be synthesized through cyclization reactions involving amines and ketones under acidic or basic conditions.

    Final Coupling: The final step involves coupling the thiadiazole and octahydroquinoline intermediates under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

1-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE include:

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and may have similar biological activities.

    Chlorophenyl-Substituted Compounds: Compounds with chlorophenyl groups may exhibit similar reactivity in substitution reactions.

    Octahydroquinoline Derivatives: These compounds share the octahydroquinoline core and may have similar pharmacological properties.

The uniqueness of 1-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its combination of these functional groups, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C25H22ClN3O2S2

Molecular Weight

496.0 g/mol

IUPAC Name

1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(4-methylphenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C25H22ClN3O2S2/c1-15-9-11-16(12-10-15)18-13-22(31)29(20-7-4-8-21(30)23(18)20)24-27-28-25(33-24)32-14-17-5-2-3-6-19(17)26/h2-3,5-6,9-12,18H,4,7-8,13-14H2,1H3

InChI Key

CROKBMKRGISHJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=NN=C(S4)SCC5=CC=CC=C5Cl

Origin of Product

United States

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